molecular formula C9H7NO4 B14913870 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro-

1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro-

Cat. No.: B14913870
M. Wt: 193.16 g/mol
InChI Key: HSGRQXDOUBOUJM-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a five-membered ring with a ketone group

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5-hydroxy-6-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7NO4/c11-8-2-1-5-3-9(12)7(10(13)14)4-6(5)8/h3-4,12H,1-2H2

InChI Key

HSGRQXDOUBOUJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- typically involves the nitration of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the indenone core, followed by selective nitration and hydrolysis steps. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1H-Inden-1-one, 2,3-dihydro-5-oxo-6-nitro-.

    Reduction: Formation of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-amino-.

    Substitution: Formation of various substituted indenones depending on the electrophile used.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-5-hydroxy-:

    1H-Inden-1-one, 2,3-dihydro-6-nitro-: Lacks the hydroxy group, which influences its solubility and chemical behavior.

    1H-Inden-1-one, 2,3-dihydro-5-amino-6-nitro-: Contains an amino group instead of a hydroxy group, leading to different chemical and biological properties.

Uniqueness

1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

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